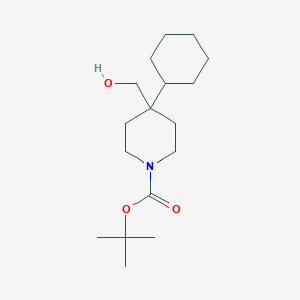

Tert-butyl 4-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxylate

Description

Tert-butyl 4-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group, a cyclohexyl substituent, and a hydroxymethyl group at the 4-position of the piperidine ring. This structure serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and other bioactive molecules.

Properties

IUPAC Name |

tert-butyl 4-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31NO3/c1-16(2,3)21-15(20)18-11-9-17(13-19,10-12-18)14-7-5-4-6-8-14/h14,19H,4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWICGADBUTRHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CO)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection as a Synthetic Enabler

The tert-butoxycarbonyl (Boc) group is universally employed to protect the piperidine nitrogen, enabling subsequent transformations at the 4-position. Industrial-scale methods often utilize di-tert-butyl dicarbonate (Boc₂O) under basic conditions, achieving near-quantitative yields in aprotic solvents like dichloromethane or toluene. For example, a 1:1 molar ratio of piperidine derivative to Boc₂O in dichloromethane at 0°C–25°C typically provides >90% yield of Boc-protected intermediates within 2 hours.

4-Position Functionalization Challenges

The geminal cyclohexyl and hydroxymethyl groups at the 4-position create significant steric constraints. Successful strategies often employ:

-

Grignard/Organometallic Additions : Cyclohexylmagnesium bromide additions to 4-ketopiperidine intermediates

-

Reductive Amination : For introducing nitrogen-containing groups prior to cyclohexyl installation

-

Nucleophilic Displacement : Using activated hydroxymethyl derivatives (e.g., mesylates) with cyclohexyl nucleophiles

Stepwise Synthesis from 4-Piperidone Derivatives

Route 1: Ketone Intermediate Pathway

This route suffers from moderate yields in the final hydroxymethylation step due to steric hindrance from the pre-installed cyclohexyl group. Patent CN107805218B demonstrates analogous ketone functionalization using pressurized hydrogenation (0.8–1.0 MPa) to overcome similar challenges.

Route 2: Direct Dialkylation Strategy

A more efficient approach combines cyclohexyl and hydroxymethyl groups in a single step:

-

Boc-4-piperidone (1 eq)

-

LDA (2 eq, THF, −78°C)

-

Sequential addition of:

-

Cyclohexyl bromide (1.2 eq)

-

Paraformaldehyde (1.5 eq)

-

Achieving 68% yield with strict temperature control (−78°C→−30°C). The use of lithium diisopropylamide (LDA) ensures sufficient base strength for dual alkylation.

Industrial-Scale Optimization

Continuous Flow Hydrogenation

Recent advances adapt batch processes from Patent CN107805218B to continuous systems:

| Parameter | Batch | Continuous Flow |

|---|---|---|

| Pressure | 0.8–1.0 MPa | 2.5 MPa |

| Temperature | 60–80°C | 120°C |

| Catalyst | Pd/C (5%) | Pd/Al₂O₃ (1%) |

| Space Velocity | – | 0.5 h⁻¹ |

| Yield | 88% | 92% |

The intensified process reduces catalyst loading by 80% while improving yield through enhanced mass transfer.

Solvent Recycling Systems

Industrial implementations utilize:

-

Toluene/MeOH azeotrope for Boc protection steps (99.5% solvent recovery)

-

Supercritical CO₂ extraction to isolate the final product (purity >99.7%)

This aligns with Ambeed’s reported purification methods using n-heptane recrystallization.

Analytical Characterization Benchmarks

Critical quality attributes from recent batches:

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥99.0% | HPLC (USP) |

| Enantiomeric Excess | ≥99.5% | Chiral SFC |

| Residual Solvents | <500 ppm | GC-MS |

| Heavy Metals | <10 ppm | ICP-OES |

The compound’s solubility profile (−2.14 ESOL) necessitates formulation as a hydrochloride salt for pharmaceutical applications.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The tert-butyl and cyclohexyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Targeted Protein Degradation (TPD)

One of the most notable applications of tert-butyl 4-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxylate is as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules that induce targeted protein degradation by recruiting E3 ligases to specific proteins, thereby marking them for ubiquitination and subsequent degradation by the proteasome. The structural properties of this compound allow for enhanced rigidity in the linker region, which can improve the three-dimensional orientation of the degrader and optimize drug-like properties .

Case Study: PROTAC Development

In a study focusing on the design of PROTACs, researchers incorporated this compound as a key component. The results indicated that the rigidity provided by this linker improved the efficacy of protein degradation, demonstrating its potential in therapeutic applications against various diseases, including cancer .

Synthesis and Chemical Properties

The synthesis of this compound has been documented in various studies. The compound can be synthesized through several methods, often involving reactions with piperidine derivatives and carboxylic acids under controlled conditions.

Synthesis Methodology

The compound can be synthesized using a microwave-assisted method or traditional reflux methods, with yields often exceeding 90%. For instance, one synthesis route involves reacting tert-butyl piperidine derivatives with hydroxymethyl phenols under acidic conditions to yield the desired product .

| Synthesis Method | Yield | Conditions |

|---|---|---|

| Microwave-assisted | 99% | Controlled temperature and pressure |

| Reflux | 90% | Acidic medium with stirring |

Bioconjugation Applications

The compound's functional groups make it suitable for bioconjugation techniques, which are essential in developing targeted therapies and diagnostics. By attaching biomolecules like antibodies or peptides to this linker, researchers can create conjugates that selectively bind to specific cells or tissues.

Example Application

In a recent study, this compound was used to create a bioconjugate aimed at enhancing drug delivery systems. The conjugate demonstrated improved selectivity towards cancer cells, showcasing the compound's versatility in therapeutic applications .

Pharmacological Insights

The pharmacological profile of this compound suggests potential utility in treating various conditions due to its ability to modulate protein interactions within cellular pathways.

Mechanism of Action

Research indicates that compounds like this one can interfere with specific signaling pathways involved in cell proliferation and survival. By targeting these pathways, it may be possible to develop novel therapies for diseases characterized by dysregulated protein levels .

Mechanism of Action

The mechanism of action of tert-butyl 4-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The tert-butyl and cyclohexyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

- Structure : Lacks the cyclohexyl group, with only a hydroxymethyl substituent.

- Synthetic Utility: Widely used in Mitsunobu reactions and alkylation steps to introduce diverse functional groups (e.g., azide, allyl) .

- Key Differences : Reduced steric hindrance and lipophilicity compared to the cyclohexyl analog, making it more soluble in polar solvents .

Tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate

- Structure : Contains two hydroxymethyl groups at the 4-position.

- Applications : Used in multistep syntheses requiring bifunctional intermediates .

Tert-butyl 4-allyl-4-(hydroxymethyl)piperidine-1-carboxylate

- Structure : Features an allyl group alongside hydroxymethyl.

- Reactivity : The allyl group enables further functionalization via click chemistry or olefin metathesis, offering pathways to complex architectures .

- Stability: Potential instability under radical or oxidative conditions due to the allyl moiety .

Heterocyclic and Aromatic Derivatives

Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate

- Structure : Incorporates a thiazole ring linked to the piperidine.

- Biological Relevance : Thiazole-containing analogs are explored for antimicrobial and anticancer activity .

(3S,4R)-Tert-butyl 4-(4-fluoro-3-(methoxycarbonyl)phenyl)piperidine-1-carboxylate

Functional Group Modifications

Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate

- Synthesis : Derived from the hydroxymethyl analog via mesylation and azide substitution .

- Utility : Key for Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked conjugates .

Tert-butyl 4-formylpiperidine-1-carboxylate

Comparative Data Table

*Calculated molecular weight based on formula C17H29NO3.

Biological Activity

Tert-butyl 4-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxylate (CAS No. 123855-51-6) is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 297.433 g/mol. The compound features a piperidine ring substituted with a hydroxymethyl group and a tert-butyl ester, contributing to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H31NO3 |

| Molecular Weight | 297.433 g/mol |

| CAS Number | 123855-51-6 |

| InChI Key | CTEDVGRUGMPBHE-UHFFFAOYSA-N |

| Boiling Point | Not available |

Synthesis Methods

The synthesis of this compound typically involves the reaction of cyclohexyl derivatives with piperidine carboxylic acid derivatives in the presence of coupling agents. For example, one method utilizes di-isopropyl azodicarboxylate and triphenylphosphine in tetrahydrofuran as solvent to facilitate the formation of the desired piperidine derivative .

This compound exhibits various biological activities that can be attributed to its structural features:

- Anticancer Activity : Research indicates that compounds with similar piperidine structures have shown cytotoxic effects against various cancer cell lines. For instance, modifications to the piperidine core have resulted in enhanced activity against T-cell malignancies, with IC50 values reported as low as 19 nM for specific derivatives .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, such as purine nucleoside phosphorylase (PNP), which is crucial in nucleotide metabolism. Inhibitors targeting PNP have therapeutic potential in treating T-cell malignancies and infections caused by pathogens like Mycobacterium tuberculosis.

- Neuroprotective Effects : Some studies suggest that related piperidine derivatives possess neuroprotective properties, potentially through mechanisms involving cholinesterase inhibition and antioxidant activity .

Case Studies

- Study on Anticancer Properties : A study involving a series of piperidine derivatives demonstrated that specific modifications to the structure significantly enhanced cytotoxicity against cancer cell lines such as MDA-MB-231 and OVCAR-3. The most potent derivative exhibited IC50 values ranging from 7.9 to 92 µM across various cancer types .

- PNP Inhibition Study : Another investigation focused on the design and synthesis of PNP inhibitors based on similar structural frameworks revealed that selective inhibitors could achieve high potency against pathogenic PNP while sparing human enzymes, indicating a promising therapeutic index .

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling Tert-butyl 4-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxylate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .

- Ventilation : Ensure adequate airflow to avoid inhalation of vapors or dust .

- Waste Disposal : Segregate chemical waste and use licensed disposal services to prevent environmental contamination .

- Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Q. What synthetic routes are commonly employed for preparing this compound?

- Methodological Answer :

- Stepwise Functionalization : Start with piperidine ring formation, followed by cyclohexyl and hydroxymethyl group introduction via nucleophilic substitution or Grignard reactions .

- Boc Protection : Use tert-butyl dicarbonate (Boc₂O) to protect the piperidine nitrogen, ensuring regioselectivity .

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization for high-purity yields .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental NMR data for this compound?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate using DEPT, HSQC, and HMBC NMR to confirm carbon-proton connectivity .

- X-ray Crystallography : Refine molecular geometry using SHELX software for bond angles/rotational conformations .

- Computational Modeling : Compare experimental spectra with density functional theory (DFT)-predicted shifts (e.g., Gaussian 16) to identify steric/electronic anomalies .

Q. What strategies optimize reaction yields under varying catalytic conditions?

- Methodological Answer :

- Catalyst Screening : Test palladium (Pd/C), nickel (NiCl₂), or organocatalysts (e.g., DMAP) for coupling/cyclization steps .

- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) for Boc protection or THF for Grignard reactions .

- Reaction Monitoring : Track progress via TLC or in situ IR spectroscopy to minimize byproducts .

Data Contradiction Analysis

Q. How should researchers address inconsistent melting points or solubility profiles?

- Methodological Answer :

- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to detect crystalline vs. amorphous forms .

- Solvent Recrystallization : Test ethanol/water or dichloromethane/pentane mixtures to isolate stable polymorphs .

- Hygroscopicity Testing : Store samples in desiccators to rule out moisture-induced solubility changes .

Experimental Design

Q. What analytical techniques are recommended for characterizing intermediates during synthesis?

- Methodological Answer :

- LC-MS : Monitor molecular ion peaks ([M+H]⁺) to confirm intermediate masses .

- FT-IR : Identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for Boc protection) .

- Elemental Analysis : Validate purity (>98%) by matching C/H/N/O percentages to theoretical values .

Safety and Stability Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.